Cas no 1807056-06-9 (Methyl 2-amino-4-(3-chloropropyl)benzoate)

Methyl 2-amino-4-(3-chloropropyl)benzoate 化学的及び物理的性質
名前と識別子
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- Methyl 2-amino-4-(3-chloropropyl)benzoate
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- インチ: 1S/C11H14ClNO2/c1-15-11(14)9-5-4-8(3-2-6-12)7-10(9)13/h4-5,7H,2-3,6,13H2,1H3
- InChIKey: BKNJFMCHXZHDBG-UHFFFAOYSA-N
- SMILES: ClCCCC1C=CC(C(=O)OC)=C(C=1)N
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 211
- トポロジー分子極性表面積: 52.3
- XLogP3: 2.9
Methyl 2-amino-4-(3-chloropropyl)benzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015013731-500mg |
Methyl 2-amino-4-(3-chloropropyl)benzoate |
1807056-06-9 | 97% | 500mg |
847.60 USD | 2021-06-21 | |
Alichem | A015013731-1g |
Methyl 2-amino-4-(3-chloropropyl)benzoate |
1807056-06-9 | 97% | 1g |
1,445.30 USD | 2021-06-21 | |
Alichem | A015013731-250mg |
Methyl 2-amino-4-(3-chloropropyl)benzoate |
1807056-06-9 | 97% | 250mg |
475.20 USD | 2021-06-21 |
Methyl 2-amino-4-(3-chloropropyl)benzoate 関連文献
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
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Suzhi Li,Pengtao Ma,Jingping Wang,Yuanyuan Guo,Haizhu Niu,Junwei Zhao,Jingyang Niu CrystEngComm, 2010,12, 1718-1721
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Dhanshri C. Juvale,Vishal V. Kulkarni,Hemantkumar S. Deokar,Nilesh K. Wagh,Subhash B. Padhye,Vithal M. Kulkarni Org. Biomol. Chem., 2006,4, 2858-2868
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Tsz-Ki Lau,Philip C. Y. Chow,Ningning Wu,Dan Su,Huifeng Meng,Chao Ma,Tao Liu,Xinhui Zou,Kam Sing Wong,Xinhui Lu,He Yan J. Mater. Chem. A, 2020,8, 3676-3685
Methyl 2-amino-4-(3-chloropropyl)benzoateに関する追加情報
Methyl 2-amino-4-(3-chloropropyl)benzoate (CAS No. 1807056-06-9): A Comprehensive Overview in Modern Chemical Research
Methyl 2-amino-4-(3-chloropropyl)benzoate, a compound with the chemical identifier CAS No. 1807056-06-9, has garnered significant attention in the field of chemical and pharmaceutical research due to its unique structural properties and potential applications. This benzoate derivative, characterized by the presence of an amino group at the 2-position and a chloropropyl substituent at the 4-position, exhibits intriguing chemical behavior that makes it a subject of interest for various scientific investigations.
The molecular structure of Methyl 2-amino-4-(3-chloropropyl)benzoate consists of a benzoic acid backbone modified with an ester group at the methyl position, an amino group at the 2-position, and a chloropropyl chain attached to the 4-position. This configuration imparts distinct physicochemical properties, including solubility characteristics and reactivity patterns, which are critical for its utility in synthetic chemistry and drug development.
In recent years, researchers have been exploring the pharmacological potential of this compound. The presence of both an amino group and a halogenated side chain suggests that Methyl 2-amino-4-(3-chloropropyl)benzoate may interact with biological targets in multiple ways. For instance, the amino group can participate in hydrogen bonding interactions, while the chloropropyl moiety may influence lipophilicity and metabolic stability. These features make it a promising candidate for further investigation in medicinal chemistry.
One of the most compelling aspects of studying Methyl 2-amino-4-(3-chloropropyl)benzoate is its potential role in developing novel therapeutic agents. Recent studies have indicated that benzoate derivatives can exhibit antimicrobial, anti-inflammatory, and even anticancer properties. The specific modifications present in this compound may enhance its efficacy against certain diseases by targeting specific biological pathways. For example, the combination of an amino group and a chloropropyl substituent could potentially disrupt enzyme activity or interfere with cellular signaling processes.
The synthesis of Methyl 2-amino-4-(3-chloropropyl)benzoate presents an interesting challenge for organic chemists due to its complex structure. Advanced synthetic methodologies, such as multi-step reactions involving palladium-catalyzed cross-coupling or nucleophilic substitution, are often employed to achieve high yields and purity. These synthetic strategies not only highlight the compound's synthetic accessibility but also demonstrate the versatility of modern chemical techniques in constructing complex molecules.
The pharmacokinetic profile of Methyl 2-amino-4-(3-chloropropyl)benzoate is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for optimizing its therapeutic potential. Preclinical studies have begun to explore these aspects, providing valuable insights into its behavior within biological systems. These findings are essential for designing clinical trials and ensuring that the compound can reach its intended biological targets effectively.
In addition to its pharmaceutical applications, Methyl 2-amino-4-(3-chloropropyl)benzoate has shown promise in material science research. Its unique chemical structure makes it a suitable candidate for developing novel polymers or functional materials with specific properties. For instance, the presence of both polar and non-polar regions in its molecule could enable it to act as a surfactant or emulsifier in industrial applications.
The environmental impact of Methyl 2-amino-4-(3-chloropropyl)benzoate is also a consideration in its broader application scope. Researchers are evaluating its biodegradability and potential ecological effects to ensure that its use does not pose significant risks to environmental systems. These assessments are part of a growing trend toward sustainable chemistry practices, where compounds are designed to minimize their environmental footprint throughout their lifecycle.
Future directions in the study of Methyl 2-amino-4-(3-chloropropyl)benzoate include exploring its interactions with more complex biological systems and developing new derivatives with enhanced properties. Advances in computational chemistry and high-throughput screening techniques are likely to accelerate these efforts by enabling rapid evaluation of thousands of compounds for their potential biological activity. Such innovations will further solidify this compound's position as a valuable tool in chemical research.
In conclusion, Methyl 2-amino-4-(3-chloropropyl)benzoate (CAS No. 1807056-06-9) represents a fascinating subject of study with diverse applications ranging from pharmaceuticals to material science. Its unique structural features offer numerous opportunities for further investigation, making it a cornerstone in modern chemical research. As scientists continue to uncover new possibilities for this compound, its significance is likely to grow even further.
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